1-[(2R,3R)-3-Phenyloxiran-2-yl]ethanone
Description
1-[(2R,3R)-3-Phenyloxiran-2-yl]ethanone (CAS: 146388-50-3), also known as epoxybenzalacetone, is a chiral epoxide-containing ketone characterized by a phenyl-substituted oxirane (epoxide) ring fused to an ethanone group. Its stereochemistry (2R,3R) is critical for its reactivity and biological interactions. The compound is primarily synthesized via epoxidation of α,β-unsaturated ketones or through stereoselective coupling reactions, as seen in analogous synthetic routes for cannabinoid derivatives . Its structural rigidity and electrophilic epoxide moiety make it a valuable intermediate in medicinal chemistry and natural product synthesis.
Properties
CAS No. |
192047-39-5 |
|---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
1-[(2R,3S)-3-phenyloxiran-2-yl]ethanone |
InChI |
InChI=1S/C10H10O2/c1-7(11)9-10(12-9)8-5-3-2-4-6-8/h2-6,9-10H,1H3/t9-,10-/m0/s1 |
InChI Key |
IGCQIHCZUYCYAA-VHSXEESVSA-N |
SMILES |
CC(=O)C1C(O1)C2=CC=CC=C2 |
Isomeric SMILES |
CC(=O)[C@H]1[C@H](O1)C2=CC=CC=C2 |
Canonical SMILES |
CC(=O)C1C(O1)C2=CC=CC=C2 |
Synonyms |
Ethanone, 1-(3-phenyloxiranyl)-, (2R-cis)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Oxiranyl Ethanones
A key structural analog is 1-[(2R,3R)-3-pentyloxiranyl]ethanone (CAS: 191982-03-3), where the phenyl group is replaced with a pentyl chain. This substitution reduces steric hindrance and increases lipophilicity (calculated logP: ~3.40 vs. Conversely, the phenyl group in the target compound introduces π-π stacking capabilities, which may improve binding to aromatic residues in biological targets .
| Compound | Substituent | Molecular Weight (g/mol) | logP | Source |
|---|---|---|---|---|
| 1-[(2R,3R)-3-Phenyloxiranyl]ethanone | Phenyl | 176.22 | ~2.80 | Synthetic |
| 1-[(2R,3R)-3-Pentyloxiranyl]ethanone | Pentyl | 170.23 | ~3.40 | Synthetic |
Functional Group Modifications
- 1-((1R,2R,3R)-2-(3-Isopropylfuran-2-yl)-3-methylcyclopentyl)ethanone: Isolated from Litsea cubeba volatiles, this compound replaces the oxirane with a cyclopentyl-furan system. Unlike the target compound, it exhibits antioxidant activity (IC₅₀: 12.5 μM in DPPH assays), linked to its hydrocarbon and acid content .
- Anhydrocannabimovone (ACBM): A non-classical cannabinoid with a cyclopenta[b]benzofuran core and ethanone group. Unlike the target compound’s epoxide, ACBM’s fused bicyclic system confers stability against nucleophilic attack, reducing reactivity but enabling selective receptor interactions .
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